TNO155 Off-Target Effects Technical Support Center

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Compound of Interest			
Compound Name:	TNO155		
Cat. No.:	B2543578	Get Quote	

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with **TNO155**. This center provides essential information, troubleshooting guidance, and standardized protocols related to the off-target effects of **TNO155** observed in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **TNO155**? A1: **TNO155** is a potent, selective, and orally administered allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] [2] By binding to an allosteric site, **TNO155** locks the SHP2 protein in an inactive conformation. [3] This action prevents SHP2-mediated signaling, primarily inhibiting the RAS-MAPK pathway, which is crucial for cell proliferation, survival, and differentiation.[2] SHP2 is considered an oncoprotein and is also involved in immune checkpoint modulation, making it a key therapeutic target in oncology.[4]

Q2: Are there known off-target effects for **TNO155** or SHP2 inhibitors as a class? A2: Yes. While **TNO155** is designed to be highly selective for SHP2, off-target effects have been identified for the broader class of SHP2 allosteric inhibitors.[1][3] A significant off-target effect recently discovered is the inhibition of autophagy.[5][6] Studies have shown that some SHP2 allosteric inhibitors accumulate in the lysosome and block autophagic flux in a manner that is independent of SHP2 itself.[5][6] This off-target activity can contribute to the overall antitumor

Troubleshooting & Optimization





effect of the compounds.[5][6] Some earlier, active-site-targeting SHP2 inhibitors have also shown off-target effects on receptor tyrosine kinases like PDGFRβ.[7]

Q3: How can I distinguish between on-target and off-target effects in my cellular assays? A3: Distinguishing between on-target and off-target effects is a critical step in validating your experimental results.[8] A multi-faceted approach is recommended:

- Use Orthogonal Controls: Employ a structurally different SHP2 inhibitor. If the observed phenotype persists with **TNO155** but not the other inhibitor, it may be an off-target effect.[9]
- Genetic Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate SHP2 (PTPN11) expression. If TNO155 still produces the effect in SHP2-knockout cells, the effect is unequivocally off-target.[8]
- Dose-Response Correlation: Compare the dose-response curve for the phenotype in question with the dose-response for a known on-target biomarker, such as p-ERK inhibition.
 A significant divergence in IC50 values suggests a potential off-target mechanism.[3]
- Rescue Experiments: In a target knockout/knockdown cell line, re-expressing the target protein should rescue the on-target effect of the compound.[10]

Troubleshooting Guides

Issue 1: I'm observing unexpected cytotoxicity at concentrations below the IC50 for MAPK pathway inhibition.

- Potential Cause: The observed toxicity could be due to an off-target effect, such as the
 recently identified inhibition of autophagy by SHP2 allosteric inhibitors.[5][6] Blocking
 autophagy can induce cell death, and this effect may occur at different concentrations than
 those required for complete MAPK pathway suppression.[6]
- Troubleshooting Steps:
 - Assess Autophagy Markers: Perform a western blot for autophagy markers like LC3-II and p62. An accumulation of LC3-II and p62 in TNO155-treated cells would indicate a blockage of autophagic flux.



- Confirm SHP2 Independence: Repeat the cytotoxicity assay in PTPN11 (SHP2) knockout cells. If the toxicity persists, it confirms an off-target mechanism.
- Broad Panel Screening: If available, screen TNO155 against a broad panel of kinases and phosphatases to identify other potential unintended targets.[10]

Issue 2: My results show **TNO155** is affecting the JAK/STAT pathway. Is this an off-target effect?

- Potential Cause: This may not be a direct off-target effect but rather a downstream consequence of on-target SHP2 inhibition. SHP2 is a critical signaling node that can influence multiple pathways.
- Explanation & Troubleshooting:
 - On-Target Crosstalk: Research indicates that TNO155 can suppress the JAK/STAT pathway by downregulating p-JAK1, p-STAT1, and p-STAT3, particularly in sensitive cell lines.[3][11] This appears to be linked to the on-target inhibition of SHP2, which disrupts the broader signaling network.
 - Confirm with Controls: Use the same controls as for Issue 1 (genetic knockout of SHP2, orthogonal inhibitors) to verify if the JAK/STAT modulation is dependent on SHP2. If the effect disappears in SHP2-knockout cells, it is an on-target effect or a direct downstream consequence, not a separate off-target binding event.

Quantitative Data Summary

Publicly available, detailed selectivity panel data for **TNO155** is limited. However, the table below presents an illustrative example of how such data would be structured, comparing the potency against the intended target (SHP2) with known off-targets.



Target Name	Target Type	TNO155 IC50 (μM)	Comments
SHP2 (PTPN11)	On-Target	~0.011[12]	High potency against the intended target.
Autophagic Flux	Off-Target Process	Variable	SHP2-independent blockage observed with the inhibitor class.[5][6]
Cav1.2	Off-Target	18[12]	Significantly lower potency compared to on-target.
VMAT	Off-Target	6.9[12]	Significantly lower potency compared to on-target.
SST3	Off-Target	11[12]	Significantly lower potency compared to on-target.

Experimental Protocols & Visualizations Protocol 1: Cellular Assay to Validate an Off-Target Effect

This protocol outlines a workflow to determine if an observed cellular phenotype is due to an on-target or off-target effect of **TNO155**.

Objective: To distinguish between SHP2-dependent and SHP2-independent effects of TNO155.

Materials:

- Wild-type (WT) and PTPN11 (SHP2) knockout cell lines.
- TNO155 and a structurally unrelated SHP2 inhibitor (e.g., RMC-4550).
- Reagents for the specific cellular assay (e.g., viability assay, western blot antibodies).

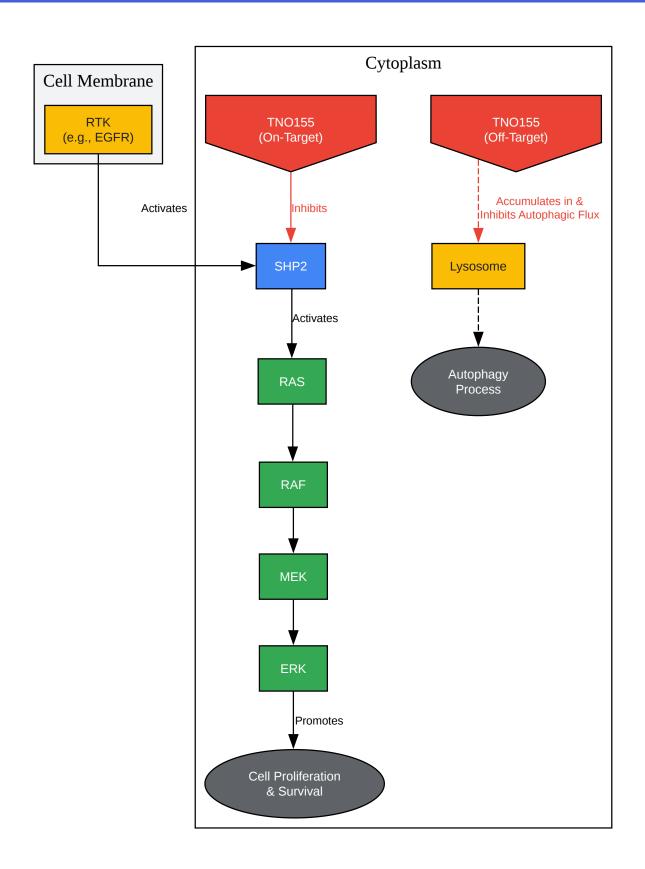


Methodology:

- Cell Seeding: Plate both WT and SHP2-knockout cells at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Prepare a dose-response curve for both **TNO155** and the control SHP2 inhibitor. Treat both cell lines for the desired time period (e.g., 24, 48, or 72 hours).
- Assay Execution: Perform the cellular assay to measure the phenotype of interest (e.g., cell viability, protein phosphorylation, gene expression).
- Data Analysis:
 - On-Target Effect: The phenotype will be observed in WT cells but will be significantly diminished or absent in SHP2-knockout cells. Both TNO155 and the control inhibitor should produce the same effect in WT cells.
 - Off-Target Effect: The phenotype will be observed in both WT and SHP2-knockout cells.
 The control inhibitor may or may not produce the same effect, depending on its own off-target profile.

Visualizations

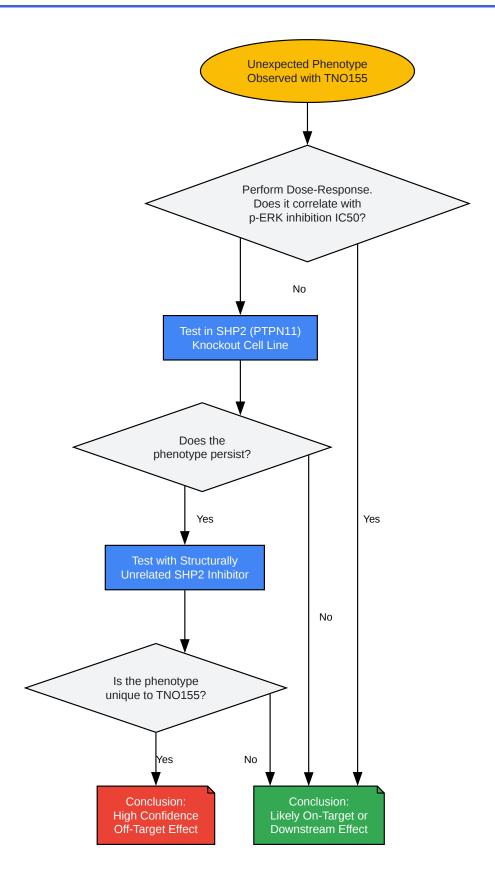




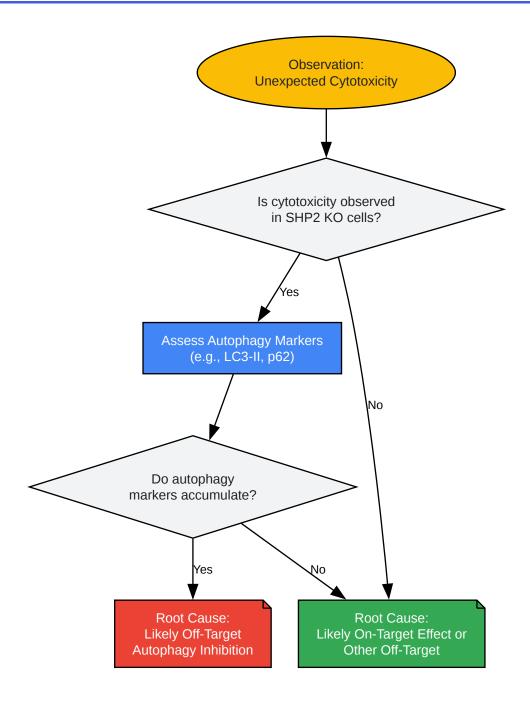
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Caption: TNO155 on-target vs. potential off-target pathways.









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